molecular formula C21H22FN3O3 B2825833 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea CAS No. 1226447-11-5

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea

Cat. No.: B2825833
CAS No.: 1226447-11-5
M. Wt: 383.423
InChI Key: YFKZXKNTCNIVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic core structure incorporating oxygen (oxa) and nitrogen (aza) heteroatoms, fused with a 2-fluorophenyl group via a urea linkage. Urea moieties are known for their hydrogen-bonding capabilities, which may influence binding affinity in biological systems.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-17-6-1-2-7-18(17)24-21(27)23-14-8-9-19-16(13-14)20(26)25-11-4-3-5-15(25)10-12-28-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZXKNTCNIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline and various intermediates that undergo cyclization, oxidation, and urea formation reactions. Common reagents used in these reactions include:

    Cyclization: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Urea Formation: Isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, CrO3.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[1040

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Core Heteroatoms :

  • The target compound contains 1 oxygen (oxa) and 1 nitrogen (aza) in its tricyclic system.
  • In contrast, the structurally related compound, 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo), features 2 sulfur (dithia) and 1 nitrogen (aza) in a tetracyclic framework .

The analogous compound in evidence 1 has a 3-methoxy-4-hydroxyphenyl substituent, which combines electron-donating (methoxy) and hydrogen-bonding (hydroxyl) groups.

Functional Groups :

  • The target’s urea group contrasts with the amide/ester functionalities in related compounds (e.g., III in evidence 1), impacting solubility and interaction profiles.

Analytical Data

  • The analogous compound in evidence 1 reports analytical and spectral data (e.g., NMR, IR), which are critical for confirming heterocyclic regiochemistry and substituent orientation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Heteroatoms Analytical Data Availability
1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}urea Tricyclo[10.4.0.0³,⁸] 2-Fluorophenyl Urea, Ketone O, N Not reported
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 3-Methoxy-4-hydroxyphenyl Ketone, Amide 2S, N Reported (NMR, IR)

Research Findings and Implications

Electronic Effects :

  • The 2-fluorophenyl group in the target compound may enhance lipophilicity and oxidative stability compared to the 3-methoxy-4-hydroxyphenyl group, which could increase solubility but reduce metabolic resistance.

Heteroatom Influence :

  • Sulfur atoms in the analogous compound may confer greater ring strain or reactivity compared to the oxygen/nitrogen system in the target.

Functional Group Impact :

  • The urea group’s hydrogen-bonding capacity could improve target binding specificity relative to amides/esters, which are more prone to hydrolysis.

Synthetic Challenges :

  • The tricyclic core of the target compound likely requires precise cyclization conditions to avoid side products, whereas tetracyclic analogs may involve additional sulfur-mediated ring-forming steps .

Biological Activity

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenyl group.
  • A tricyclic core with an aza and oxa component.

This unique architecture may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that structurally similar compounds exhibit significant antimicrobial properties. For instance:

  • Compounds derived from similar tricyclic frameworks have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies on related compounds suggest potential anticancer activity:

  • Some derivatives have demonstrated cytotoxic effects on leukemia cells with IC50 values in the micromolar range . This suggests that this compound may also possess similar properties.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of tricyclic urea derivatives showed promising results against resistant bacterial strains, indicating a potential for developing new antibiotics .
  • Anticancer Screening : In a screening assay for anticancer activity, a compound with structural similarities exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that further exploration of this compound could be beneficial for cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/ID50 (M)Reference
Compound AAntimicrobialStaphylococcus aureus9 x 10^-8
Compound BAnticancerLeukemia L-1210 cells1 x 10^-5
Compound CAntimicrobialEscherichia coli1 x 10^-7

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example, the oxadiazole or tricyclic moieties in the structure may be formed via dehydrative cyclization of hydrazides with carboxylic acid derivatives under controlled conditions (e.g., POCl₃ or PPA as catalysts). The urea linkage is often introduced via reaction of an isocyanate intermediate with a primary amine. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or THF for polar aprotic environments) to minimize side reactions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Proton nuclear magnetic resonance (¹H NMR) is critical for confirming the presence of fluorophenyl protons (δ 7.2–7.8 ppm) and urea NH groups (δ 8.5–10.5 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion verification, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for urea and oxadiazole groups). X-ray crystallography may resolve stereochemical ambiguities in the tricyclic core .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) and pH-dependent hydrolysis assays. The fluorophenyl group enhances electron-withdrawing effects, potentially increasing susceptibility to nucleophilic attack in basic conditions. HPLC-UV monitoring at 254 nm can track degradation products, such as hydrolyzed urea derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in cyclization steps. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways, reducing trial-and-error experimentation. Computational screening of solvents (via COSMO-RS) further refines reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization (e.g., IC₅₀ values) improves comparability. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) validate target engagement .

Q. How does fluorophenyl substitution impact enzymatic inhibition kinetics?

Structure-activity relationship (SAR) studies comparing 2-fluorophenyl vs. 3- or 4-substituted analogs reveal steric and electronic effects. Molecular docking (e.g., AutoDock Vina) predicts binding poses, while kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Fluorine’s electronegativity may enhance hydrogen bonding with catalytic residues .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) achieves baseline separation. Membrane-based nanofiltration (10 kDa cutoff) removes high-MW impurities. Chiral stationary phases resolve enantiomers if asymmetric centers are present .

Q. How can high-throughput screening (HTS) identify off-target effects of this compound?

HTS panels (e.g., Eurofins Pharma Discovery) assess activity against 100+ kinases, GPCRs, and ion channels. Dose-response profiling (1 nM–10 μM) calculates selectivity indices. CRISPR-Cas9 gene-edited cell lines validate target specificity .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction variables (temperature, solvent ratio, catalyst loading) while minimizing runs .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and assay datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.